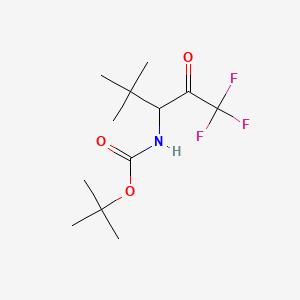
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate: is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
The synthesis of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl halides in the presence of palladium catalysts to form N-Boc-protected anilines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is widely used in scientific research, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is used in the development of new pesticides and herbicides.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and carbamate groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Another related compound with different functional groups and reactivity.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for various applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)7(8(17)12(13,14)15)16-9(18)19-11(4,5)6/h7H,1-6H3,(H,16,18) |
InChI Key |
NXFFYCZEDXCNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


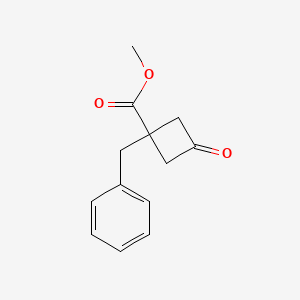
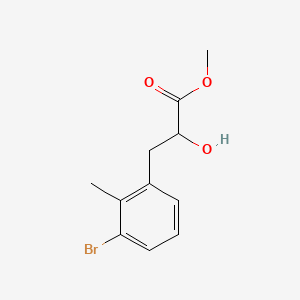
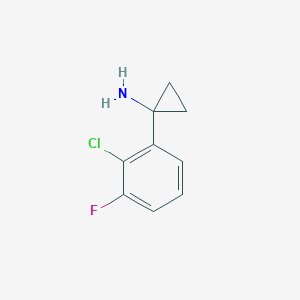
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
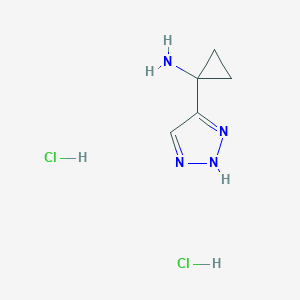

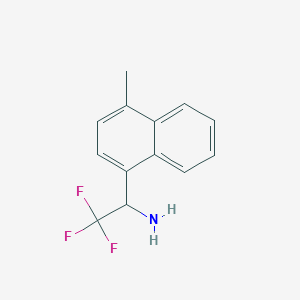
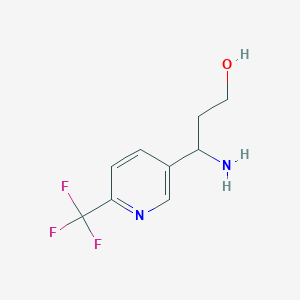
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

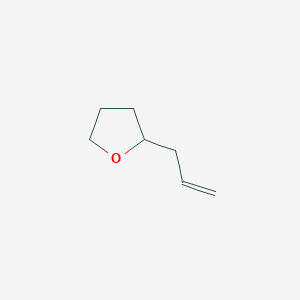

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
